molecular formula C8H8BrN3 B2835749 6-Bromo-4-methyl-1H-benzimidazol-2-amine CAS No. 1388023-92-4

6-Bromo-4-methyl-1H-benzimidazol-2-amine

Cat. No.: B2835749
CAS No.: 1388023-92-4
M. Wt: 226.077
InChI Key: HTXFZLGBGYXXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-methyl-1H-benzimidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities. This compound features a bromine atom at the 6th position, a methyl group at the 4th position, and an amine group at the 2nd position of the benzimidazole ring. Its unique structure makes it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methyl-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with appropriate brominated and methylated reagents. One common method includes the reaction of 4-methyl-1,2-phenylenediamine with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield. Purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

    Oxidation Reactions: The methyl group at the 4th position can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the imine group, to form various reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted benzimidazoles
  • Oxidized derivatives like aldehydes and acids
  • Reduced benzimidazole derivatives

Scientific Research Applications

6-Bromo-4-methyl-1H-benzimidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a lead compound in drug development.

    Industry: Utilized as a corrosion inhibitor and in the development of new materials with specific properties.

Comparison with Similar Compounds

  • 6-Bromo-1H-benzimidazole
  • 4-Methyl-1H-benzimidazole
  • 6-Chloro-4-methyl-1H-benzimidazol-2-amine

Comparison: 6-Bromo-4-methyl-1H-benzimidazol-2-amine is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and biological activity. Compared to 6-Bromo-1H-benzimidazole, the methyl group at the 4th position enhances its lipophilicity and potentially its ability to cross biological membranes. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro analog.

Properties

IUPAC Name

6-bromo-4-methyl-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXFZLGBGYXXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.